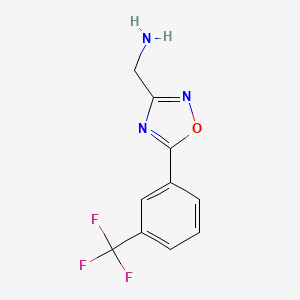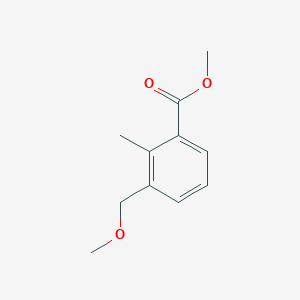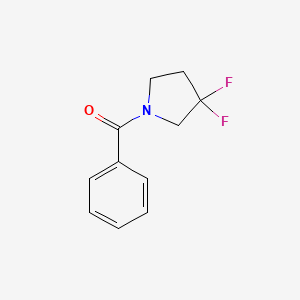
1-Benzoyl-3,3-difluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative The incorporation of fluorine atoms into the pyrrolidine ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
The synthesis of 1-Benzoyl-3,3-difluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.
Benzoylation: The 3,3-difluoropyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
1-Benzoyl-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 3,3-difluoropyrrolidine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .
Applications De Recherche Scientifique
1-Benzoyl-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors, such as thrombin and cathepsin inhibitors.
Biological Studies: The compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
The compound’s unique properties make it valuable for exploring new therapeutic agents and understanding the role of fluorine in drug design .
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This leads to improved pharmacokinetic properties and biological activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparaison Avec Des Composés Similaires
1-Benzoyl-3,3-difluoropyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
3,3-Difluoropyrrolidine: Lacks the benzoyl group, making it less lipophilic and potentially less active in biological systems.
1-Benzyl-3,3-difluoropyrrolidine: Contains a benzyl group instead of a benzoyl group, which may affect its binding affinity and biological activity.
The presence of the benzoyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3,3-difluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
YJCLGNZAUQDTLI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


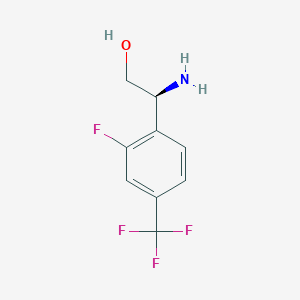
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
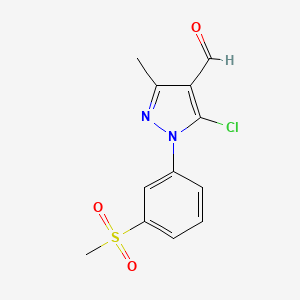
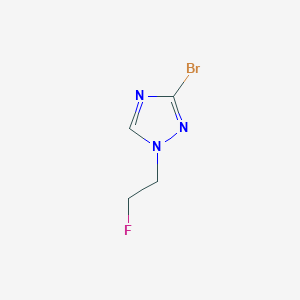
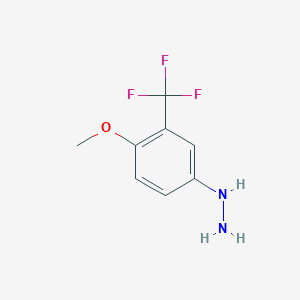
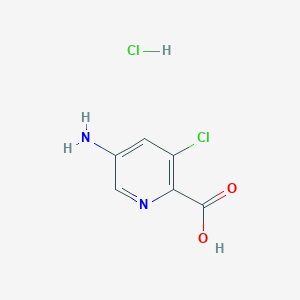
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
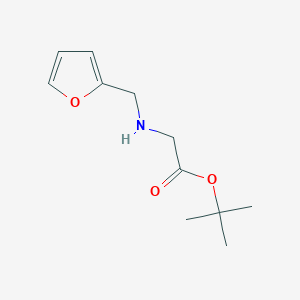
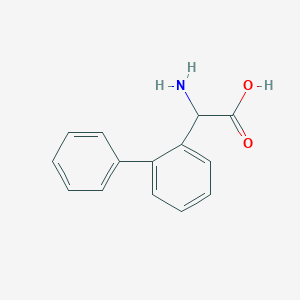
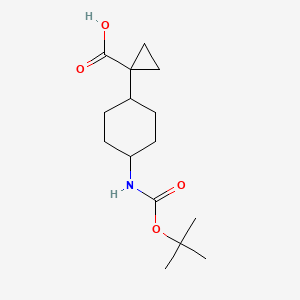
![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

